molecular formula C22H26N4O5S2 B11066989 ethyl 4-(1,3-benzodioxol-5-yl)-6-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-(1,3-benzodioxol-5-yl)-6-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11066989
M. Wt: 490.6 g/mol
InChI Key: LPGVUZWUTISZGS-UHFFFAOYSA-N
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Description

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, an imidazole ring, and a pyrimidine ring

Preparation Methods

The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, including the formation of the benzodioxole ring, the imidazole ring, and the pyrimidine ring. The synthetic routes typically involve the use of various reagents and catalysts under specific reaction conditions. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.

Chemical Reactions Analysis

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it can be used in the development of new materials and products.

Mechanism of Action

The mechanism of action of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be compared with other similar compounds, such as those containing benzodioxole, imidazole, or pyrimidine rings. These similar compounds may have different properties and applications, highlighting the uniqueness of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE. Some examples of similar compounds include PMK ethyl glycidate and 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID .

Properties

Molecular Formula

C22H26N4O5S2

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H26N4O5S2/c1-4-29-20(27)18-15(10-33-22-23-12(2)14(25-22)7-8-32-3)24-21(28)26-19(18)13-5-6-16-17(9-13)31-11-30-16/h5-6,9,19H,4,7-8,10-11H2,1-3H3,(H,23,25)(H2,24,26,28)

InChI Key

LPGVUZWUTISZGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CSC4=NC(=C(N4)C)CCSC

Origin of Product

United States

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